molecular formula C12H16O3 B7846684 1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone

1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone

Cat. No.: B7846684
M. Wt: 208.25 g/mol
InChI Key: MVENPJDBCYLCIX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Lignin Structure Research

Studies have shown that 1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone and related compounds are significant in understanding the structure and formation of lignin, a complex polymer found in the cell walls of plants. For instance, acid treatment of certain lignin structures yields 1,2-diaryl-1-propanones, indicating their presence in the natural lignin polymer. This insight is essential for understanding the chemical nature and reactivity of lignin in wood and plant materials (Li, Lundquist, & Stenhagen, 1996).

Synthesis of Pharmaceuticals

The compound and its derivatives are used as intermediates in the synthesis of pharmaceuticals. A study described a convenient synthesis method for 1-aryl-2-propanone precursors, essential for producing α-methyldopa, a drug used in managing high blood pressure (An, D'aloisio, & Venturello, 1992).

Chemical Synthesis and Polymerization Studies

This compound is pivotal in fine chemical synthesis, such as the production of 1,1-dimethoxy-2-propanone, an important intermediate in fine chemistry (Huang Guo-dong, 2005). Additionally, its derivatives are instrumental in polymerization studies. For instance, derivatives of the compound underwent polymerization and cyclization reactions, yielding a mixture of ring-opened poly(keto ether) and 3(2H)-dihydrofuranone derivatives (장원철, 배장순, & 공명선, 1999).

Crystallography and Chemical Structure Studies

The compound and its analogs are used in crystallography and structural chemistry. Studies involving crystal structures of modified compounds help in understanding the molecular geometry and chemical reactivity (Stomberg, Li, & Lundquist, 1994).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENPJDBCYLCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.